molecular formula C14H13FN2O2 B2379768 3-[(4-Fluorophenyl)methoxy]benzohydrazide CAS No. 866009-85-0

3-[(4-Fluorophenyl)methoxy]benzohydrazide

Cat. No. B2379768
CAS RN: 866009-85-0
M. Wt: 260.268
InChI Key: NAFWTOWRWVPZET-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)methoxy]benzohydrazide” is a chemical compound with the molecular formula C14H13FN2O2 . It has a molecular weight of 260.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “3-[(4-Fluorophenyl)methoxy]benzohydrazide” is 1S/C14H13FN2O2/c15-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[(4-Fluorophenyl)methoxy]benzohydrazide” is a solid substance . The melting point of this compound is between 118 - 120 degrees Celsius .

Scientific Research Applications

Antioxidant and α-Glucosidase Inhibitory Activities

Research has shown that methoxy-substituted benzohydrazide derivatives, including those similar to 3-[(4-Fluorophenyl)methoxy]benzohydrazide, have potential antioxidant and α-glucosidase inhibitory activities. A study involving such derivatives suggested that the presence of methoxy substituents might not significantly enhance bioactivity (Prachumrat et al., 2018).

Crystal Structure and Molecular Interactions

Benzohydrazide derivatives have been studied for their crystal structure and molecular interactions. For instance, a study on a similar molecule, (E)-N′-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide, revealed insights into the dihedral angles between benzene rings and the nature of molecular interactions in the crystal packing (Fun et al., 2012).

Antimicrobial and Antifungal Activities

Derivatives of benzohydrazide, such as 3-[(4-Fluorophenyl)methoxy]benzohydrazide, have been investigated for their antimicrobial and antifungal properties. Studies on similar compounds have indicated potential activities in these areas, with certain compounds showing promising results in inhibiting bacterial and fungal growth (Vijaya Raj et al., 2007).

Anticonvulsant Activity

Research on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, containing fluoro or trifluoromethyl substituents at the aryl ring, similar to the fluoro group in 3-[(4-Fluorophenyl)methoxy]benzohydrazide, revealed their potential as anticonvulsants. These studies highlight the significance of substituents like fluoro in enhancing anticonvulsant activity (Obniska et al., 2006).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFWTOWRWVPZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)methoxy]benzohydrazide

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